molecular formula C13H23NO2 B1250200 6-(2-Oxopropyl)-6-pentylpiperidin-2-one

6-(2-Oxopropyl)-6-pentylpiperidin-2-one

Cat. No.: B1250200
M. Wt: 225.33 g/mol
InChI Key: CNUUHKVLRVPYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity: 6-(2-Oxopropyl)-6-pentylpiperidin-2-one (CAS: [200940-76-7]) is a piperidin-2-one alkaloid featuring a six-membered lactam ring with two substituents at the 6-position: a 2-oxopropyl (acetylpropyl) group and a pentyl chain . It is classified under the 9CI (Ninth Collective Index) nomenclature and is derived from the rhizomes of Sinomenium acutum, a plant studied for its bioactive alkaloids .

Properties

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

6-(2-oxopropyl)-6-pentylpiperidin-2-one

InChI

InChI=1S/C13H23NO2/c1-3-4-5-8-13(10-11(2)15)9-6-7-12(16)14-13/h3-10H2,1-2H3,(H,14,16)

InChI Key

CNUUHKVLRVPYKE-UHFFFAOYSA-N

SMILES

CCCCCC1(CCCC(=O)N1)CC(=O)C

Canonical SMILES

CCCCCC1(CCCC(=O)N1)CC(=O)C

Synonyms

(-)adalinine
adalinine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Oxopropyl)-6-pentylpiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pentyl-substituted piperidine with an oxopropylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like toluene. The mixture is cooled to 0°C and the oxopropylating agent is added dropwise. The reaction is then allowed to proceed at room temperature for several hours .

Industrial Production Methods

Industrial production of 6-(2-Oxopropyl)-6-pentylpiperidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(2-Oxopropyl)-6-pentylpiperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

6-(2-Oxopropyl)-6-pentylpiperidin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of 6-(2-Oxopropyl)-6-pentylpiperidin-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The 2-oxopropyl group (–CH₂–CO–CH₃) is a recurring motif in diverse compounds, but its biological and chemical behavior depends on the core structure and substituent positions.

Table 1: Structural Comparison
Compound Name Core Structure Substituents Source/Application Key Differences
6-(2-Oxopropyl)-6-pentylpiperidin-2-one Piperidin-2-one C6: 2-oxopropyl + pentyl Natural (plant alkaloid) Dual alkyl/ketone substituents
8α-(2-Oxopropyl)-erythraline (1) Erythrina alkaloid C8α: 2-oxopropyl Natural product Larger tricyclic core; different substituent position
S-(2-Oxopropyl)-CoA (2) Coenzyme A derivative Sulfhydryl-linked 2-oxopropyl Enzymatic inhibitor Functional role in enzyme inhibition
Andrachcinidine (9) Piperidine C6: 2-oxopropyl; C2: hydroxypentyl Plant-derived alkaloid Hydroxyl group introduces H-bonding
3-(2-Oxopropyl)coronaridine (7) Iboga alkaloid C3: 2-oxopropyl Natural monoterpenoid indole Indole core; antitumor potential

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison
Compound IR (cm⁻¹) NMR Highlights MS Data (HRESIMS)
8α-(2-Oxopropyl)-erythraline 1712 (C=O), 1480, 1423 δH 3.0–4.0 (piperidine protons) m/z 354.1709 [M+H]+
Target Compound ~1715 (C=O, predicted) δC 174.0 (COOCH₃ in related structures) Not provided
Andrachcinidine Not specified δC 55.9 (C3), 26.3 (C19) Not provided

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-Oxopropyl)-6-pentylpiperidin-2-one
Reactant of Route 2
6-(2-Oxopropyl)-6-pentylpiperidin-2-one

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